Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
Overview
Description
“Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is also known by other names such as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” and "Methyl 1-methyl-2-oxoindoline-6-carboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate” is based on its molecular formula C10H9NO3 . For a more detailed analysis, a 3D structure or a 2D Mol file would be helpful .Physical And Chemical Properties Analysis
“Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate” is a solid at room temperature . Its molecular weight is 191.186 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
- Methods : The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Cyclocondensation of Methyl 5-Methyl-1-(2-oxo-2-phenylethyl)-1H
- Field : Synthetic Chemistry
- Application Summary : Synthetic macroheterocyclic compounds are used as complexing agents (crown ethers), catalysts, analytical reagents, optical molecular sensors, photocontrolled ionophores .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : These compounds are used as medicines for various purposes and important structural units of molecular motors .
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Preparation of BIBF 1120
- Field : Pharmaceutical Chemistry
- Application Summary : Methyl Oxindole-6-carboxylate is an intermediate used to prepare BIBF 1120, an indolinone as triple angiokinase inhibitors .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : BIBF 1120 is a potent pharmaceutical compound with angiokinase inhibiting properties .
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Treatment of Various Disorders
- Field : Medical Science
- Application Summary : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods : The specific methods of application or experimental procedures are not mentioned in the source .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
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Antiviral Activity
- Field : Virology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Indole Derivatives in Alkaloids
- Field : Organic Chemistry
- Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
- Methods : The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Antiviral Activity
- Field : Virology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
methyl 1-methyl-2-oxo-3H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPZGJANFKCPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153605 | |
Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
CAS RN |
1638764-31-4 | |
Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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